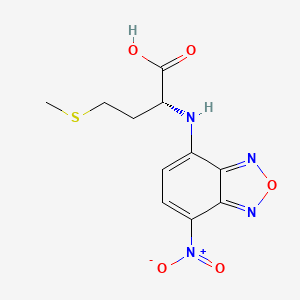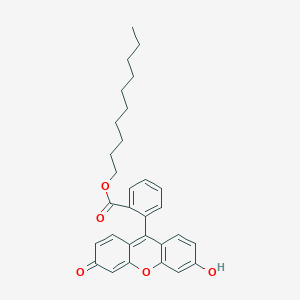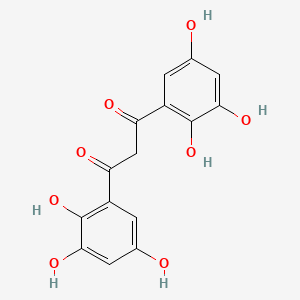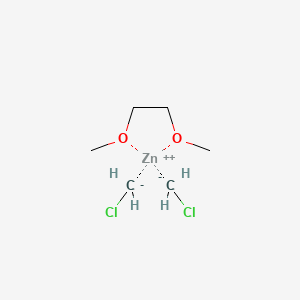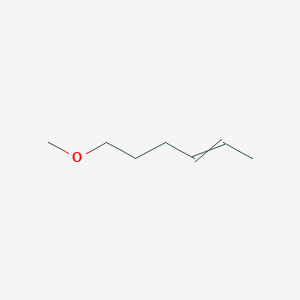
2-Hexene, 6-methoxy-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexene, 6-methoxy-, (2E)- is an organic compound with the molecular formula C7H14O It is a type of alkene, characterized by the presence of a double bond between two carbon atoms The (2E) notation indicates the configuration of the double bond, with the substituents on opposite sides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 6-methoxy-, (2E)- can be achieved through various methods. One common approach involves the reaction of 6-methoxy-1-hexanol with a dehydrating agent to form the desired alkene. Another method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 6-methoxy-, (2E)- may involve catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of 6-methoxy-1-hexyne to form the desired product. The reaction conditions typically include elevated temperatures and pressures to optimize yield and efficiency.
化学反応の分析
Types of Reactions
2-Hexene, 6-methoxy-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas and a metal catalyst, converting the alkene to an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Hexane derivatives.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
2-Hexene, 6-methoxy-, (2E)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hexene, 6-methoxy-, (2E)- involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
類似化合物との比較
2-Hexene, 6-methoxy-, (2E)- can be compared with other similar compounds such as:
2-Hexene, (E)-: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Hexene, 6-methoxy-, (2Z)-: The (2Z) isomer has the substituents on the same side of the double bond, leading to different stereochemical properties.
6-Methoxy-1-hexene: The double bond is located at a different position, resulting in different reactivity and applications.
The uniqueness of 2-Hexene, 6-methoxy-, (2E)- lies in its specific configuration and functional groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
134777-60-9 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
6-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3-4H,5-7H2,1-2H3 |
InChIキー |
LNDGSLSBOSCHMP-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


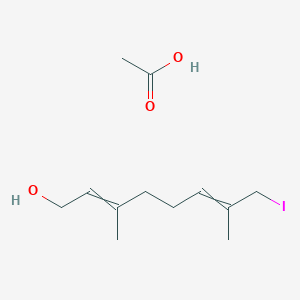
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

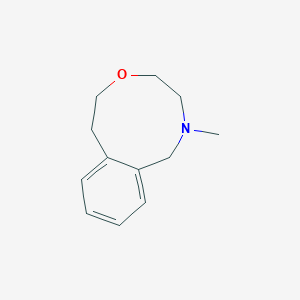
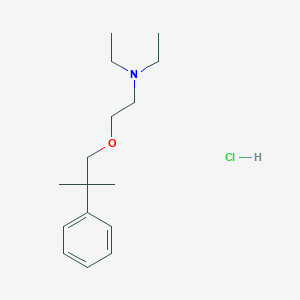



![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
